5-Hydroxy-6-methylpyridine-2-carboxylic acid (CAS 121447-41-4) is a polysubstituted derivative of picolinic acid, a foundational bidentate chelating agent in coordination chemistry. The specific arrangement of a carboxylic acid at the 2-position, a hydroxyl group at the 5-position, and a methyl group at the 6-position provides a unique combination of coordination sites and steric properties. This pre-functionalized scaffold is procured for applications where precise control over metal complex geometry, stability, and reactivity is required, differentiating it from simpler, more common picolinic acid analogs.
Substituting this compound with simpler analogs like picolinic acid or 6-methylpicolinic acid is often unviable because it eliminates the potential for tridentate chelation offered by the 5-hydroxy group. Hydroxypyridinone structures are known to form highly stable complexes with hard metal ions like Fe(III), a capability absent in analogs lacking the hydroxyl moiety. [REFS-1, REFS-2] Conversely, using a non-methylated analog such as 5-hydroxypyridine-2-carboxylic acid fails in applications where the steric hindrance from the 6-methyl group is essential for controlling metal center accessibility and stabilizing specific coordination geometries. [3] Therefore, this compound is specified when both enhanced chelation stability and precise steric tuning are non-negotiable process or performance requirements.
The synthesis of specifically substituted pyridine carboxylic acids often requires multi-step, complex procedures starting from less functionalized precursors, such as the oxidation of corresponding quinolines or the construction of the pyridine ring. [REFS-1, REFS-2] Procuring 5-Hydroxy-6-methylpyridine-2-carboxylic acid provides direct access to a pre-built, functionally dense scaffold, bypassing these challenging synthetic routes. This is critical for research and development timelines where this specific substitution pattern is required for downstream synthesis of complex molecules, such as specialized ligands or pharmaceutical intermediates.
| Evidence Dimension | Synthetic Accessibility |
| Target Compound Data | Commercially available, defined polysubstituted intermediate. |
| Comparator Or Baseline | Multi-step synthesis from basic quinoline or pyridine precursors. |
| Quantified Difference | Saves multiple synthetic steps, associated yield losses, and purification challenges. |
| Conditions | General organic synthesis routes for pyridine carboxylic acids. |
This compound is procured to save significant time and resources in synthetic workflows that require this precise arrangement of functional groups.
The presence of the 5-hydroxy group, in addition to the picolinic acid core, creates a potential N,O,O-tridentate chelating agent. While direct stability constants for this exact ligand are not widely published, related hydroxypyridinone (HOPO) and hydroxypyrone chelators demonstrate exceptionally high affinity for hard metal ions. [1] For example, hexadentate 3,4-HP ligands can exhibit pFe values (a measure of iron binding affinity) as high as 27.6. [2] This contrasts sharply with the simple bidentate chelation of analogs like 6-methylpicolinic acid, implying a significant increase in the thermodynamic stability of the resulting metal complexes.
| Evidence Dimension | Metal Ion Affinity (pM value) |
| Target Compound Data | Potential for high stability via N,O,O-tridentate chelation. |
| Comparator Or Baseline | Bidentate picolinic acid analogs (e.g., picolinic acid, 6-methylpicolinic acid) with lower expected stability constants. |
| Quantified Difference | Related tridentate hydroxypyridinone systems show orders of magnitude higher affinity for Fe(III) compared to typical bidentate ligands. |
| Conditions | Aqueous solution, relevant for biological or environmental applications. |
Buyers select this compound over simpler analogs when the goal is to form exceptionally stable metal complexes for applications like catalysis, imaging, or metal sequestration.
The methyl group at the 6-position, adjacent to the coordinating nitrogen atom, introduces significant steric bulk. This steric hindrance is a critical design element for modulating the properties of metal complexes. It can influence the coordination number, enforce specific geometries, and control substrate access to the metal center in catalytic applications. [1] In a study of sterically demanding copper(I) complexes for DSSC applications, methylation at the 6'-position of a pyridine-quinoline ligand was shown to act as a protective scaffold for the metal center and influence device performance. [2] This feature distinguishes the title compound from its non-methylated analog, 5-hydroxypyridine-2-carboxylic acid, making it the required choice for constructing sterically-controlled coordination environments.
| Evidence Dimension | Steric Hindrance |
| Target Compound Data | Presence of a 6-methyl group provides steric bulk adjacent to the nitrogen donor. |
| Comparator Or Baseline | 5-Hydroxypyridine-2-carboxylic acid, which lacks steric control at the 6-position. |
| Quantified Difference | The methyl group acts as a steric shield, altering ligand-metal bond angles and accessibility compared to an unsubstituted proton. |
| Conditions | Formation of coordination complexes with transition metals. |
This compound is procured when steric control is a key design parameter for tuning catalytic activity, selectivity, or the stability of a metal complex.
This compound is the right choice for synthesizing transition metal catalysts where high thermodynamic stability and controlled substrate access are both required. The tridentate chelation potential provides stability, while the 6-methyl group sterically tunes the active site, influencing selectivity and turnover rates in processes like oxidation or polymerization. [1]
As a pre-functionalized building block, this compound is ideal for synthetic routes targeting complex heterocyclic products. Its defined substitution pattern serves as a crucial intermediate, saving multiple steps in the total synthesis of novel pharmaceutical or agrochemical candidates that require this specific scaffold. [2]
The strong binding affinity inferred from its hydroxypyridinone-like structure makes this ligand suitable for developing agents to selectively bind and either remove or detect specific hard metal ions. The combination of high stability and defined geometry allows for tailoring selectivity towards target ions in complex matrices. [3]